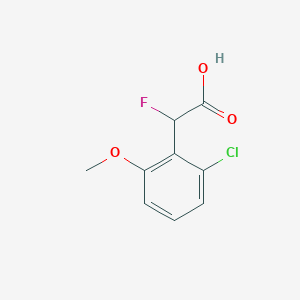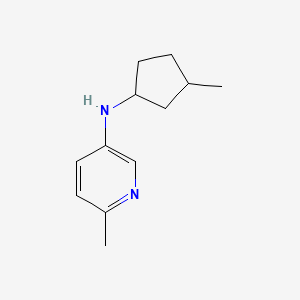
3-Ethoxy-2,2-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2. It is an aldehyde characterized by the presence of an ethoxy group and two methyl groups attached to the butanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form the sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol. This intermediate is subsequently dehydrogenated over a copper catalyst to yield 3,3-dimethylbutanal .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of reactive distillation and optimized reaction parameters, such as temperature and pressure, ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed to substitute the ethoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Ethoxy-2,2-dimethylbutanoic acid.
Reduction: 3-Ethoxy-2,2-dimethylbutanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can undergo nucleophilic addition reactions. The ethoxy group and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-2-cyclopentenone: Another ethoxy-substituted compound with different reactivity due to the cyclopentenone ring.
2,2-Dimethylbutanal: Lacks the ethoxy group, resulting in different chemical properties and applications.
Uniqueness: 3-Ethoxy-2,2-dimethylbutanal is unique due to the presence of both the ethoxy group and the two methyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-ethoxy-2,2-dimethylbutanal |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(2)8(3,4)6-9/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
DPELPJKUHZBNAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



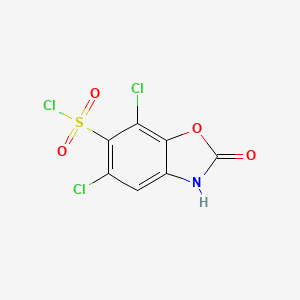
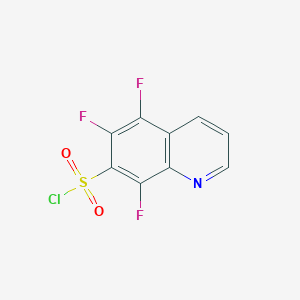
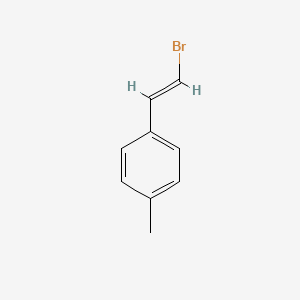
amine](/img/structure/B15272421.png)
